molecular formula C9H16N4 B13318181 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine

Katalognummer: B13318181
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: GSOWDEVHPLRDEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine: is a triazine derivative known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with dimethyl groups at positions 5 and 6, and an N-(2-methylpropyl) group at position 3. The presence of these substituents imparts distinct chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

    Substitution Reactions:

    N-Alkylation: The N-(2-methylpropyl) group can be introduced via N-alkylation reactions using 2-methylpropyl halides or related reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halides, alkylating agents, or other suitable reagents.

Major Products

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or other reduced compounds.

    Substitution Products: Substituted triazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: Potential interactions with DNA, leading to changes in gene expression or replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dimethyl-1,2,4-triazin-3-amine: Lacks the N-(2-methylpropyl) group.

    N-(2-Methylpropyl)-1,2,4-triazin-3-amine: Lacks the dimethyl groups at positions 5 and 6.

Eigenschaften

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

5,6-dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H16N4/c1-6(2)5-10-9-11-7(3)8(4)12-13-9/h6H,5H2,1-4H3,(H,10,11,13)

InChI-Schlüssel

GSOWDEVHPLRDEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NC(=N1)NCC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.